molecular formula C17H18N4O3 B2383974 N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide CAS No. 838842-82-3

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B2383974
CAS No.: 838842-82-3
M. Wt: 326.356
InChI Key: UUKQMYQAHYFDEM-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro functional groups (−NO2) attached to an aromatic ring. The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 3-nitroaniline with 4-phenylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-4-phenylpiperazine-1-carboxamide
  • N-(3-nitrophenyl)-4-methylpiperazine-1-carboxamide
  • N-(3-nitrophenyl)-4-phenylpiperidine-1-carboxamide

Uniqueness

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(18-14-5-4-8-16(13-14)21(23)24)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKQMYQAHYFDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329959
Record name N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838842-82-3
Record name N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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